An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Its unique combination of a chloro and a trifluoromethyl group on the phenyl ring imparts valuable properties, making it a sought-after building block in the design of novel therapeutics, particularly in the realm of neurological disorders and metabolically stable peptides.
Molecular Architecture and Physicochemical Landscape
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a derivative of the essential amino acid phenylalanine. Its structure is characterized by a chlorine atom at the meta-position (C3) and a trifluoromethyl group at the para-position (C4) of the phenyl ring. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the overall lipophilicity of the molecule. The presence of the chlorine atom further modulates these properties. This DL-racemic mixture contains equal amounts of the D- and L-enantiomers.
| Property | Value | Source |
| IUPAC Name | 2-Amino-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid | [1] |
| Synonyms | DL-3-Chloro-4-(trifluoromethyl)phenylalanine | [1] |
| CAS Number | 76922-31-5 | [1] |
| Molecular Formula | C10H9ClF3NO2 | |
| Molecular Weight | 267.63 g/mol | |
| Melting Point | 270 - 275 °C (decomposes) | [2] |
| Appearance | White to off-white powder | |
| Stability | Stable under recommended storage conditions | [2] |
The strategic placement of the chloro and trifluoromethyl substituents offers several advantages in drug design. The trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic and steric properties of these substituents can influence the binding affinity and selectivity of a drug candidate for its biological target.
Strategic Synthesis of a Key Pharmaceutical Intermediate
The synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine can be achieved through a multi-step process, with the key step being the asymmetric alkylation of a glycine Schiff base. A plausible and efficient synthetic pathway is outlined below.
Preparation of the Key Electrophile: 3-Chloro-4-(trifluoromethyl)benzyl bromide
The synthesis commences with the preparation of the essential electrophile, 3-Chloro-4-(trifluoromethyl)benzyl bromide. This can be synthesized from commercially available starting materials.
Caption: Synthesis of the key electrophile.
Protocol:
-
To a solution of 3-chloro-4-(trifluoromethyl)toluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield 3-Chloro-4-(trifluoromethyl)benzyl bromide. This key precursor is also commercially available.
Asymmetric Alkylation of a Glycine Schiff Base
The core of the synthesis involves the alkylation of a glycine Schiff base with the prepared benzyl bromide, a method widely used for the synthesis of unnatural amino acids.[3][4][5][6]
Caption: Asymmetric alkylation for amino acid synthesis.
Protocol:
-
Prepare the glycine Schiff base by reacting glycine ethyl ester with benzophenone in the presence of a dehydrating agent.
-
In a biphasic system of toluene and aqueous base (e.g., potassium carbonate), dissolve the glycine Schiff base and a phase-transfer catalyst.
-
Add 3-Chloro-4-(trifluoromethyl)benzyl bromide to the reaction mixture and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting protected amino acid ester is then subjected to acidic hydrolysis (e.g., refluxing with hydrochloric acid) to remove the protecting groups and yield 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine.
-
The final product can be purified by recrystallization.
Enantiomeric Resolution
For specific applications requiring either the D- or L-enantiomer, the racemic mixture can be resolved using enzymatic methods. Phenylalanine ammonia lyases (PALs) or other stereoselective enzymes can be employed for this purpose.[7]
Caption: Enzymatic resolution of the DL-racemic mixture.
Protocol:
-
Dissolve the DL-racemic mixture in a suitable buffer at the optimal pH for the chosen enzyme.
-
Add the stereoselective enzyme (e.g., immobilized PAL).
-
Incubate the reaction mixture under controlled temperature and agitation.
-
The enzyme will selectively act on one enantiomer (e.g., L-enantiomer), allowing for the separation of the unreacted D-enantiomer.
-
The separation can be achieved by techniques such as fractional crystallization or chromatography.
Mechanism of Action and Biological Significance
While direct studies on the mechanism of action of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine are limited, its structural features suggest several potential biological activities, primarily through its incorporation into peptides and its potential to modulate neurological pathways.
The introduction of halogen and trifluoromethyl groups into phenylalanine can significantly alter the properties of peptides.[2][8] The trifluoromethyl group, being highly lipophilic and electron-withdrawing, can enhance the metabolic stability of peptides by shielding them from enzymatic degradation. This can lead to a longer in-vivo half-life, a desirable characteristic for therapeutic peptides.[2] Furthermore, these modifications can influence the peptide's conformation and its binding affinity to target receptors.
In the context of neuroscience, halogenated derivatives of phenylalanine have been shown to exhibit neuroprotective effects by modulating glutamatergic transmission. Overactivation of glutamate receptors is implicated in various neurological disorders, and compounds that can temper this excitotoxicity are of great therapeutic interest. While the precise targets of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine are yet to be fully elucidated, its structural similarity to phenylalanine suggests it may interact with amino acid transporters or enzymes involved in neurotransmitter synthesis.
Applications in Drug Discovery and Development
The primary application of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is as a specialized building block in the synthesis of novel pharmaceutical compounds and bioactive peptides.
Building Block for Novel Therapeutics
This amino acid is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The chloro and trifluoromethyl groups provide handles for further chemical modifications and contribute to the overall pharmacological profile of the final compound.
Enhancement of Peptide Therapeutics
Incorporating 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine into peptide sequences is a key strategy to improve their drug-like properties.[2] Peptides often suffer from poor metabolic stability and low oral bioavailability. The introduction of this unnatural amino acid can address these limitations, leading to the development of more effective peptide-based drugs for a range of diseases, including metabolic disorders, cancer, and infectious diseases.[2]
Probing Biological Systems
As a structural analog of phenylalanine, this compound can be used as a research tool to probe the active sites of enzymes and the binding pockets of receptors that interact with phenylalanine. By comparing the activity of peptides containing this analog to their natural counterparts, researchers can gain insights into the structure-activity relationships and the molecular basis of biological recognition.
Safety and Handling
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]
Conclusion
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine stands out as a highly valuable and versatile building block in the field of medicinal chemistry and drug development. Its unique chemical structure, characterized by the presence of both chloro and trifluoromethyl substituents, offers a powerful tool to modulate the physicochemical and biological properties of peptides and other small molecules. The synthetic routes to this compound are accessible, and its incorporation into drug candidates holds the promise of developing more stable, potent, and effective therapeutics. As our understanding of the intricate roles of unnatural amino acids in biological systems continues to grow, the importance of specialized building blocks like 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is set to increase, paving the way for the next generation of innovative medicines.
References
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- Sigma-Aldrich. Safety Data Sheet for 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine.
- Kim, D. H., Im, J. K., Kim, D. W., & Mukherjee, D. K. (2011). Alkylation of glycine derivatives under phase transfer conditions using chiral orthopalladated complex.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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- amino Acids Through Diastereoselective Bis-Alkylations of Chiral Ni(II)-complexes of Glycine. PubMed.
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- Supporting Inform
- Malik, A., & Sharma, P. R. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry.
- WO 2014/056465 A1 - An improved production method and new intermediates of synthesis of elvitegravir.
- Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1739.
- 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis. ChemicalBook.
- [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.
- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzym
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-56.
- Sigma-Aldrich. 4-(Trifluoromethyl)benzyl bromide 98%.
- p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- The Prohibited List. World Anti Doping Agency.
- Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PubMed Central.
- Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides.
- p-Chlorphenylalanine effect on phenylalanine hydroxylase in hepatoma cells in culture.
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